molecular formula C22H23N3O5S2 B2601283 1-(3,5-Dimethoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203224-39-8

1-(3,5-Dimethoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2601283
CAS No.: 1203224-39-8
M. Wt: 473.56
InChI Key: SWFWGMCUOVVXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a thiophen-2-ylsulfonyl group, and a tetrahydroquinolinyl moiety.

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of appropriate starting materials under specific conditions to form the dimethoxyphenyl intermediate.

    Formation of the Tetrahydroquinolinyl Intermediate: This step involves the synthesis of the tetrahydroquinolinyl intermediate through a series of reactions.

    Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl and tetrahydroquinolinyl intermediates with the thiophen-2-ylsulfonyl group to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3,5-Dimethoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can be compared with other similar compounds, such as:

    1-(3,5-Dimethoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea: This compound has a similar structure but differs in the position of the substituent on the tetrahydroquinolinyl moiety.

    1-(3,5-Dimethoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-yl)urea: Another similar compound with a different substituent position.

The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-29-18-11-17(12-19(14-18)30-2)24-22(26)23-16-8-7-15-5-3-9-25(20(15)13-16)32(27,28)21-6-4-10-31-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFWGMCUOVVXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.